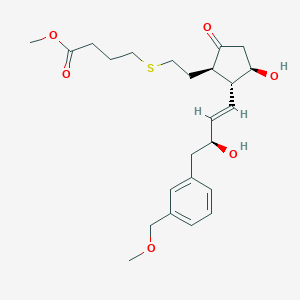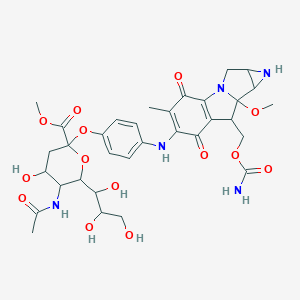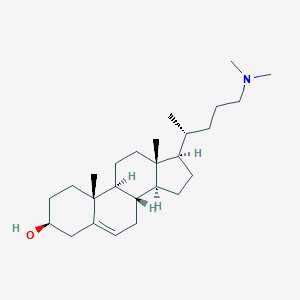
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate, also known as DMTSB-NHS, is a chemical compound used in scientific research for various applications. This compound is a derivative of benzoic acid and is widely used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds.
Applications De Recherche Scientifique
DMSTB-NHS is widely used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology.
Mécanisme D'action
DMSTB-NHS reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is known as the NHS ester reaction. The reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides.
Effets Biochimiques Et Physiologiques
DMSTB-NHS does not have any significant biochemical or physiological effects. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction takes place in vitro and does not have any significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
DMSTB-NHS has several advantages in lab experiments. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides. DMSTB-NHS is also stable and can be stored for long periods without degradation. However, DMSTB-NHS has some limitations in lab experiments. It is a toxic compound and should be handled with care. DMSTB-NHS is also expensive, and its synthesis requires specialized equipment and expertise.
Orientations Futures
DMSTB-NHS has several future directions in scientific research. It is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS can also be used in the development of new chemical probes for the study of protein-protein interactions. Furthermore, DMSTB-NHS can be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, DMSTB-NHS can be used in the development of new materials for various applications such as drug delivery, tissue engineering, and biosensors.
Conclusion:
In conclusion, DMSTB-NHS is a highly reactive compound used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS is a stable and specific compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. DMSTB-NHS has several advantages in lab experiments, but it also has some limitations. Finally, DMSTB-NHS has several future directions in scientific research, and it can be used in the development of new chemical probes, diagnostic tools, and materials.
Méthodes De Synthèse
The synthesis of DMSTB-NHS involves the reaction of 2,4-dimethoxybenzoic acid with trimethyltin chloride and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields DMSTB-NHS as a white solid.
Propriétés
Numéro CAS |
130168-12-6 |
|---|---|
Nom du produit |
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate |
Formule moléculaire |
C16H21NO6Sn |
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3CH3.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;;;;/h3-4H,5-6H2,1-2H3;3*1H3; |
Clé InChI |
ONVCJOVAGWAHRI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
Autres numéros CAS |
130168-12-6 |
Synonymes |
N-succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate SDTSB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)





![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)


